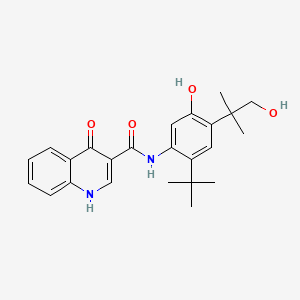

Felodipin-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Felodipine is a medication used in the management and treatment of essential hypertension . It is a member of the dihydropyridine class of calcium channel blockers . Reduction in blood pressure lowers the risk of cardiovascular morbidity and mortality .

Synthesis Analysis

The drug was subjected to various stress conditions like acidic, basic, oxidation, UV light, and thermal conditions . Considerable degradation was observed during base hydrolysis .

Molecular Structure Analysis

Single crystals of the crystallosolvates [felodipine + N-methylformamide] and [Fel + DMF] with 1:1 stoichiometry were grown, and their structures were solved by X-ray diffraction methods . The crystal structures were analyzed together with the already published felodipine forms I and II, and crystallosolvate [Fel + formamide] .

Chemical Reactions Analysis

A rapid, sensitive, robust, and specific method for the determination of felodipine in human plasma was developed using a high-performance liquid chromatographic mass spectroscopic technique .

Physical And Chemical Properties Analysis

Form IV of Felodipine has higher melting temperature but lower melting enthalpy compared to Form I . Hence, according to the heat of fusion rule, polymorphs I and IV should be in an enantiotropic relationship . Form I is thermodynamically more stable than form IV at room temperature .

Wissenschaftliche Forschungsanwendungen

Verbesserung der Bioverfügbarkeit nach oraler Gabe

Felodipin ist bekannt für seine schlechte Löslichkeit und seinen ausgeprägten hepatischen Metabolismus, was zu einer geringen Bioverfügbarkeit nach oraler Gabe führt. Forschung wurde durchgeführt, um dies durch die Verwendung von festen Lipid-Nanopartikeln (SLNs) zu verbessern, um die Absorption zu erhöhen und den First-Pass-Metabolismus zu reduzieren {svg_1}. Diese Anwendung ist entscheidend für die Verbesserung der klinischen Wirksamkeit von Felodipin.

Entwicklung von Retardtabletten

Die Optimierung der Präformulierungs- und Formulierungsparameter hat zur Entwicklung neuer Retardtabletten geführt, die Felodipin enthalten {svg_2}. Diese Anwendung ist bedeutsam, um konstante Arzneimittelspiegel im Blutkreislauf aufrechtzuerhalten und so die therapeutischen Ergebnisse und die Patientencompliance zu verbessern.

Analytische Methoden für pharmazeutische Darreichungsformen

Die analytischen Methoden von Felodipin wurden überprüft, um die Qualitätskontrolle in pharmazeutischen Darreichungsformen zu gewährleisten {svg_3}. Diese Anwendung ist für die pharmazeutische Industrie unerlässlich, um die Integrität und Wirksamkeit von Medikamenten auf Felodipin-Basis zu erhalten.

Management von Bluthochdruck

Als Kalziumkanalblocker wird Felodipin in erster Linie zur Behandlung von Bluthochdruck eingesetzt, indem es den systolischen und diastolischen Blutdruck signifikant senkt {svg_4}. Diese Anwendung bleibt eine der wichtigsten Anwendungen von Felodipin in klinischen Umgebungen.

Wirkmechanismus

Target of Action

Felodipine-d5, like its parent compound Felodipine, is a long-acting 1,4-dihydropyridine calcium channel blocker (CCB) . It primarily targets vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . In addition to binding to L-type calcium channels, Felodipine binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralcorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .

Mode of Action

Felodipine-d5 decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . It reversibly competes against other dihydropyridine calcium channel blockers for binding sites in vascular smooth muscle and cultured rabbit atrial cells .

Biochemical Pathways

Felodipine-d5 affects the calcium ion transport pathway. By inhibiting the influx of calcium in smooth muscle cells, Felodipine prevents calcium-dependent myocyte contraction and vasoconstriction . This results in the relaxation of coronary vascular smooth muscle and coronary vasodilation, which increases myocardial oxygen delivery in patients with vasospastic angina .

Pharmacokinetics

Felodipine-d5, like Felodipine, is extensively metabolized in humans. About 62% of an orally given dose of Felodipine is excreted into the urine . No parent compound is found in the urine, and the identified metabolites are known to be less pharmacologically active than the parent compound . Approximately 10% of the given oral dose is excreted in feces . Felodipine is a substrate of the major metabolic enzyme CYP3A4 , and it undergoes extensive first-pass metabolism, leading to a low oral bioavailability of about 15% .

Result of Action

The molecular and cellular effects of Felodipine-d5’s action are primarily the relaxation of coronary vascular smooth muscle and coronary vasodilation . This results in an increase in myocardial oxygen delivery in patients with vasospastic angina . The pharmacodynamic effect of Felodipine directly correlates with its plasma concentration .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Felodipine-d5. For instance, the metabolism and excretion of Felodipine can be affected by the individual’s hepatic function . Additionally, the oral bioavailability of Felodipine can be influenced by the presence of food in the stomach at the time of administration . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for Felodipine is 0.22, indicating that the use of Felodipine presents a low risk to the environment .

Safety and Hazards

Zukünftige Richtungen

Felodipine is usually taken once per day . You may take felodipine with or without food, but take it the same way each time . Swallow the tablet whole and do not crush, break, or dissolve it . Your blood pressure will need to be checked often . Keep using felodipine even if you feel well . High blood pressure often has no symptoms .

Biochemische Analyse

Biochemical Properties

Felodipine-d5, like its parent compound Felodipine, acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in these cells, Felodipine-d5 prevents calcium-dependent myocyte contraction and vasoconstriction . It also binds to a number of calcium-binding proteins .

Cellular Effects

Felodipine-d5 has significant effects on various types of cells and cellular processes. It lowers blood pressure by acting selectively on vascular smooth muscle, especially in resistance vessels . This action results in vasodilation and an overall decrease in blood pressure . It also induces autophagy , a cellular process involved in the degradation and recycling of cellular components.

Molecular Mechanism

Felodipine-d5 exerts its effects at the molecular level primarily through its interaction with L-type calcium channels. It stabilizes these channels in their inactive conformation, thereby inhibiting the influx of calcium ions . This inhibition prevents calcium-dependent contraction of myocytes, leading to vasodilation . Felodipine-d5 also exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .

Temporal Effects in Laboratory Settings

Felodipine-d5 has been observed to induce significant hemodynamic changes over time in laboratory settings . These include a pronounced decrease in diastolic blood pressure and systemic vascular resistance, and an increase in cardiac output due to an increase in both stroke volume and heart rate .

Dosage Effects in Animal Models

In animal models, the effects of Felodipine-d5 vary with different dosages . For instance, it has been shown to improve the bioavailability of lipophilic drugs like felodipine by enhancement of absorption and reduction of first-pass metabolism .

Metabolic Pathways

Felodipine-d5, as a sensitive substrate of cytochrome P450 (CYP) 3A4, undergoes extensive hepatic metabolism, leading to low oral bioavailability . This makes it susceptible to drug–drug interactions with CYP3A4 perpetrators .

Eigenschaften

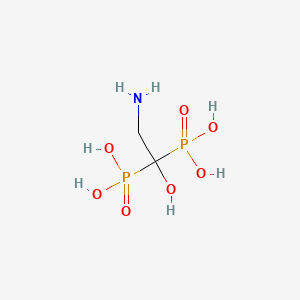

| { "Design of the Synthesis Pathway": "Felodipine-d5 can be synthesized by introducing five deuterium atoms into the felodipine structure. This can be achieved by using deuterated starting materials and incorporating them into the synthesis pathway.", "Starting Materials": ["Deuterated benzaldehyde", "Deuterated 2-nitrobenzyl alcohol", "Deuterated 3-methylbutyraldehyde", "Deuterated 4-chloro-3,5-dimethylphenol", "Deuterated ethyl acetoacetate", "Sodium hydride", "Acetic acid", "Methanol", "Tetrahydrofuran"], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated 2-nitrobenzyl alcohol in the presence of sodium hydride in tetrahydrofuran to form deuterated nitrochalcone", "Step 2: Reduction of deuterated nitrochalcone with sodium hydride in methanol to form deuterated chalcone", "Step 3: Aldol condensation of deuterated chalcone and deuterated 3-methylbutyraldehyde in the presence of sodium hydride in tetrahydrofuran to form deuterated 1,4-dihydropyridine", "Step 4: Cyclization of deuterated 1,4-dihydropyridine with deuterated 4-chloro-3,5-dimethylphenol in the presence of acetic acid to form deuterated felodipine-d5", "Step 5: Purification of deuterated felodipine-d5 by recrystallization" ]} | |

CAS-Nummer |

1242281-38-4 |

Molekularformel |

C18H14Cl2NO4D5 |

Molekulargewicht |

389.29 |

Aussehen |

White to Pale Yellow Solid |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

72509-76-3 (unlabelled) |

Synonyme |

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester-d5 |

Tag |

Felodipine |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the purpose of using Felodipine-d5 in this study?

A1: Felodipine-d5 serves as an internal standard (IS) in the LC-MS/MS method for Felodipine quantification in human plasma []. The use of an IS like Felodipine-d5 is crucial in analytical chemistry, especially in quantitative analysis using mass spectrometry. It corrects for variations during sample preparation and ionization, ultimately improving the accuracy and precision of Felodipine measurements.

Q2: How does the analytical method differentiate between Felodipine and Felodipine-d5?

A2: The method utilizes mass spectrometry with multiple reaction monitoring (MRM) for detection []. This technique allows for the specific selection and monitoring of characteristic fragment ions produced from both Felodipine and Felodipine-d5. The difference in mass between the two compounds (due to the deuterium atoms in Felodipine-d5) allows for their distinct detection and quantification. Specifically, the MRM transitions are monitored at m/z 384.0 & daughter ion 338.0 for Felodipine and m/z 389.1 & daughter ion 338.1 for Felodipine-d5 [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

![(1S,2S,3S,4S,7R,10R,13S,17R)-13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)